Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid and contains multiple functional groups, including an amino group, a bromine atom, a fluorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects and its ability to modulate specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its reactivity and functional groups make it valuable in material science applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-5-bromo-4-fluoro-3-iodobenzoate
- 5-Bromo-4-fluoro-2-methylaniline
Comparison: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is unique due to the specific arrangement of its functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of both bromine and fluorine atoms provides unique opportunities for halogen bonding, which can be exploited in drug design and material science.
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-4-7(10)6(11)3-5(8(4)12)9(13)14-2/h3H,12H2,1-2H3 |
InChI Key |
ZHGZBXMHHMMIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.